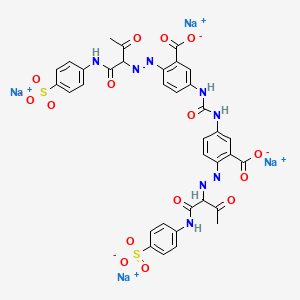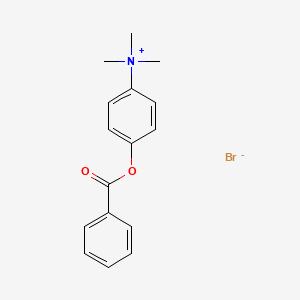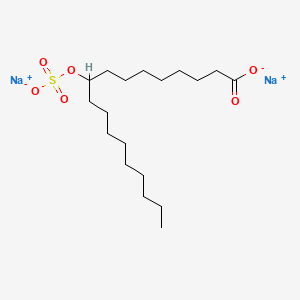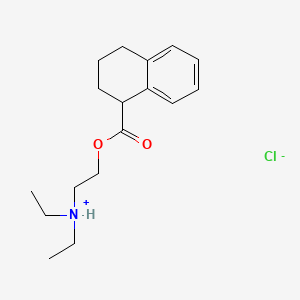
Isopropylammonium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopropylammonium nitrate can be synthesized through the reaction of isopropylamine with nitric acid. The reaction typically involves the following steps:
Reaction Setup: Isopropylamine is dissolved in an appropriate solvent, such as water or ethanol.
Addition of Nitric Acid: Concentrated nitric acid is slowly added to the isopropylamine solution while maintaining a controlled temperature to prevent overheating.
Formation of this compound: The reaction mixture is stirred until the formation of this compound is complete. The product is then isolated by filtration or evaporation of the solvent.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to mix isopropylamine and nitric acid under controlled conditions.
Temperature Control: Maintaining optimal temperature and pressure to ensure efficient reaction and high yield.
Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Isopropylammonium nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction reactions can convert it into simpler amines or other nitrogenous compounds.
Substitution: It can participate in substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reactions: These reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products:
Oxidation Products: Nitrogen oxides and other nitrogen-containing compounds.
Reduction Products: Simpler amines and hydrocarbons.
Substitution Products: Compounds with different functional groups replacing the nitrate group.
Wissenschaftliche Forschungsanwendungen
Isopropylammonium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Wirkmechanismus
The mechanism of action of isopropylammonium nitrate involves its interaction with molecular targets and pathways:
Molecular Targets: It interacts with enzymes and proteins involved in nitrogen metabolism.
Pathways: It affects pathways related to nitrogen assimilation and transformation, influencing various biochemical processes.
Effects: The compound can modulate the activity of specific enzymes, leading to changes in cellular functions and metabolic pathways
Vergleich Mit ähnlichen Verbindungen
Isopropylammonium nitrate can be compared with other similar compounds, such as:
Isopropylamine: A precursor in the synthesis of this compound, with similar chemical properties but different applications.
Ammonium Nitrate: A widely used nitrogenous compound with applications in fertilizers and explosives.
Other Nitrate Esters: Compounds like glyceryl trinitrate and isosorbide dinitrate, which have different uses in medicine and industry.
Uniqueness: this compound is unique due to its specific molecular structure and the combination of isopropylamine and nitrate groups.
Eigenschaften
CAS-Nummer |
87478-71-5 |
|---|---|
Molekularformel |
C3H10N2O3 |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
propan-2-ylazanium;nitrate |
InChI |
InChI=1S/C3H9N.NO3/c1-3(2)4;2-1(3)4/h3H,4H2,1-2H3;/q;-1/p+1 |
InChI-Schlüssel |
NEOKMOMGZMVNQQ-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C)[NH3+].[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


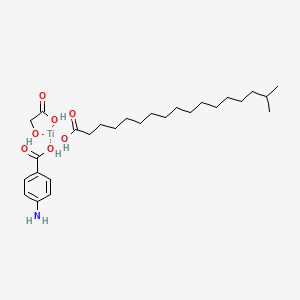
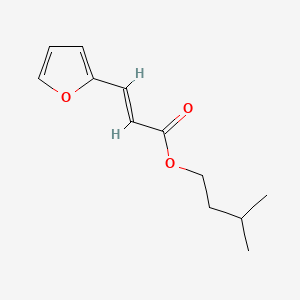


![Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)](/img/structure/B13782588.png)
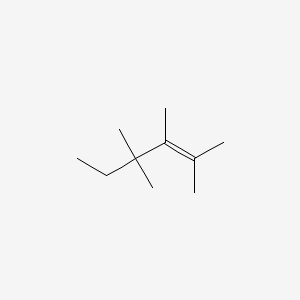
![2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;phosphate](/img/structure/B13782594.png)
